

A Comprehensive Guide to the Structure-Activity Relationship of Azetidinylpiperidines

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Compound of Interest

Compound Name: *1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride*

CAS No.: *1449117-63-8*

Cat. No.: *B1378705*

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For Researchers, Scientists, and Drug Development Professionals

The azetidinylpiperidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of azetidinylpiperidine derivatives, with a particular focus on their modulation of muscarinic and dopamine receptors. By synthesizing key experimental data and elucidating the rationale behind molecular design, this document serves as a critical resource for the discovery and development of novel therapeutics.

The Azetidinylpiperidine Scaffold: A Privileged Structure in Drug Discovery

The fusion of an azetidine and a piperidine ring creates a bicyclic system with distinct advantages in drug design. The four-membered azetidine ring introduces a degree of strain and conformational constraint that can pre-organize the molecule for optimal interaction with a biological target. This rigidity can lead to enhanced binding affinity and selectivity. Furthermore,

the azetidine moiety is often employed as a bioisosteric replacement for larger, more flexible or metabolically labile groups, which can lead to improved pharmacokinetic properties such as increased metabolic stability and enhanced solubility. The piperidine ring, a common feature in many approved drugs, provides a versatile scaffold for introducing a variety of substituents to probe the chemical space around the core and fine-tune the pharmacological profile.

The synthesis of the azetidinyloxy-piperidine core can be achieved through various synthetic routes, often involving intramolecular cyclization strategies. The specific synthetic approach can be adapted to allow for the introduction of diverse substituents on both the azetidine and piperidine rings, facilitating comprehensive SAR studies.

Comparative Structure-Activity Relationship Analysis

The true utility of the azetidinyloxy-piperidine scaffold is revealed through systematic structural modifications and the subsequent evaluation of their impact on biological activity. Below, we present a comparative analysis of the SAR of azetidinyloxy-piperidine derivatives at two major classes of G-protein coupled receptors: muscarinic and dopamine receptors.

Azetidinyloxy-piperidines as Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. They are implicated in a wide range of physiological functions and represent important therapeutic targets for various disorders, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. The development of subtype-selective muscarinic antagonists is a key objective in medicinal chemistry to minimize off-target side effects.

The 3-(cyclopentyloxy)azetidine moiety has been identified as a promising core for the development of potent muscarinic receptor antagonists. Systematic modifications of this scaffold have provided valuable insights into the SAR for this target class.

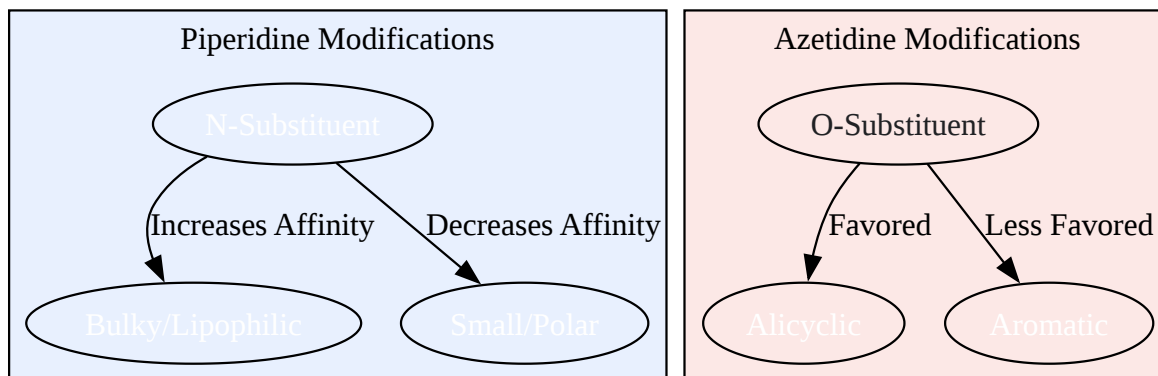
Key SAR Observations for Muscarinic Antagonism:

- **Substitutions on the Piperidine Nitrogen:** The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both potency and subtype selectivity. Generally, bulky, lipophilic groups are favored for high affinity.
- **Stereochemistry:** The stereochemistry at the point of attachment of the azetidine ring to the piperidine ring, as well as at any stereocenters within the substituents, can have a profound impact on biological activity.
- **Azetidine Ring Substituents:** While the 3-oxy-azetidine substitution is a common feature, modifications at other positions of the azetidine ring can be explored to fine-tune the pharmacological profile.

Table 1: Comparative Activity of Azetidinylpiperidine-based Muscarinic Antagonists

Compound ID	R1 (on Piperidine-N)	R2 (on Azetidine-O)	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)
1a	Methyl	Cyclopentyl	15.2	8.5	10.1
1b	Ethyl	Cyclopentyl	10.8	5.1	7.3
1c	Isopropyl	Cyclopentyl	5.4	2.3	3.9
2a	Isopropyl	Cyclohexyl	7.1	3.5	5.2
2b	Isopropyl	Phenyl	25.6	18.2	22.4

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.



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Azetidinylpiperidines as Dopamine Receptor Modulators

Dopamine receptors, another class of GPCRs, are central to motor control, motivation, reward, and cognitive function. They are validated targets for the treatment of a host of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The development of dopamine receptor modulators with specific subtype selectivity (D1-D5) and desired functional activity (agonist, partial agonist, or antagonist) is an ongoing effort in drug discovery.

The azetidinylpiperidine scaffold has been explored for its potential to yield potent and selective dopamine receptor ligands. The rigid nature of the scaffold can help to properly orient key pharmacophoric features for interaction with the receptor binding pocket.

Key SAR Observations for Dopamine Receptor Modulation:

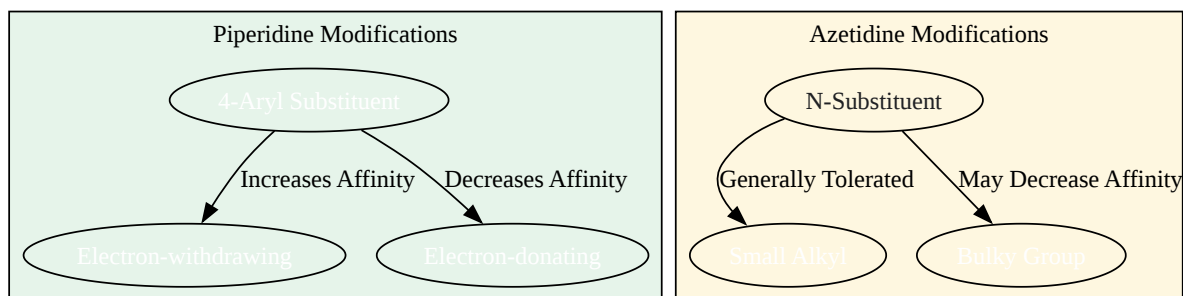
- **Piperidine Ring Substituents:** Aromatic or heteroaromatic substituents on the piperidine ring are often crucial for achieving high affinity at dopamine receptors. The nature and position of substituents on these aromatic rings can significantly influence subtype selectivity.
- **Azetidine Ring and N-Substituents:** The azetidiny moiety and the substituent on its nitrogen can modulate the overall physicochemical properties of the molecule, impacting its ability to cross the blood-brain barrier, as well as fine-tuning its interaction with the receptor.
- **Linker Length and Composition:** In many dopamine receptor ligands, a linker connects the piperidine nitrogen to another pharmacophoric element. The length and chemical nature of

this linker are critical determinants of both affinity and functional activity.

Table 2: Comparative Activity of Azetidinylpiperidine-based Dopamine D2 Receptor Ligands

Compound ID	Piperidine-4-Substituent	Azetidine-N-Substituent	D2 Ki (nM)	D2 Functional Activity
3a	4-Fluorophenyl	Methyl	22.5	Antagonist
3b	4-Chlorophenyl	Methyl	12.8	Antagonist
3c	4-Methoxyphenyl	Methyl	45.1	Antagonist
4a	4-Chlorophenyl	Ethyl	15.3	Antagonist
4b	4-Chlorophenyl	Propyl	18.9	Antagonist

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.



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Experimental Protocols

To ensure the reproducibility and validity of SAR studies, robust and well-characterized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of azetidinylpiperidine derivatives.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of test compounds for a specific muscarinic receptor subtype.

Materials:

- Cell membranes expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1 receptor).
- Radioligand (e.g., [^3H]-N-methylscopolamine, [^3H]-QNB).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl_2 , 1 mM EDTA, pH 7.4).
- Non-specific binding determinator (e.g., Atropine).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well microplate, add in the following order:
 - Assay buffer.
 - Test compound or vehicle (for total binding) or non-specific binding determinator (for non-specific binding).
 - Radioligand at a concentration close to its K_d .

- Cell membranes.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter mats and place them in scintillation vials.
- Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay for Dopamine D2 Receptor Modulation (cAMP Assay)

This protocol describes a functional assay to determine whether a test compound acts as an agonist, antagonist, or partial agonist at the dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

- Cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
- Assay medium (e.g., HBSS with 20 mM HEPES).
- Forskolin (an adenylyl cyclase activator).

- Dopamine (a reference agonist).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- White, opaque 96-well microplates.
- A luminometer.

Procedure:

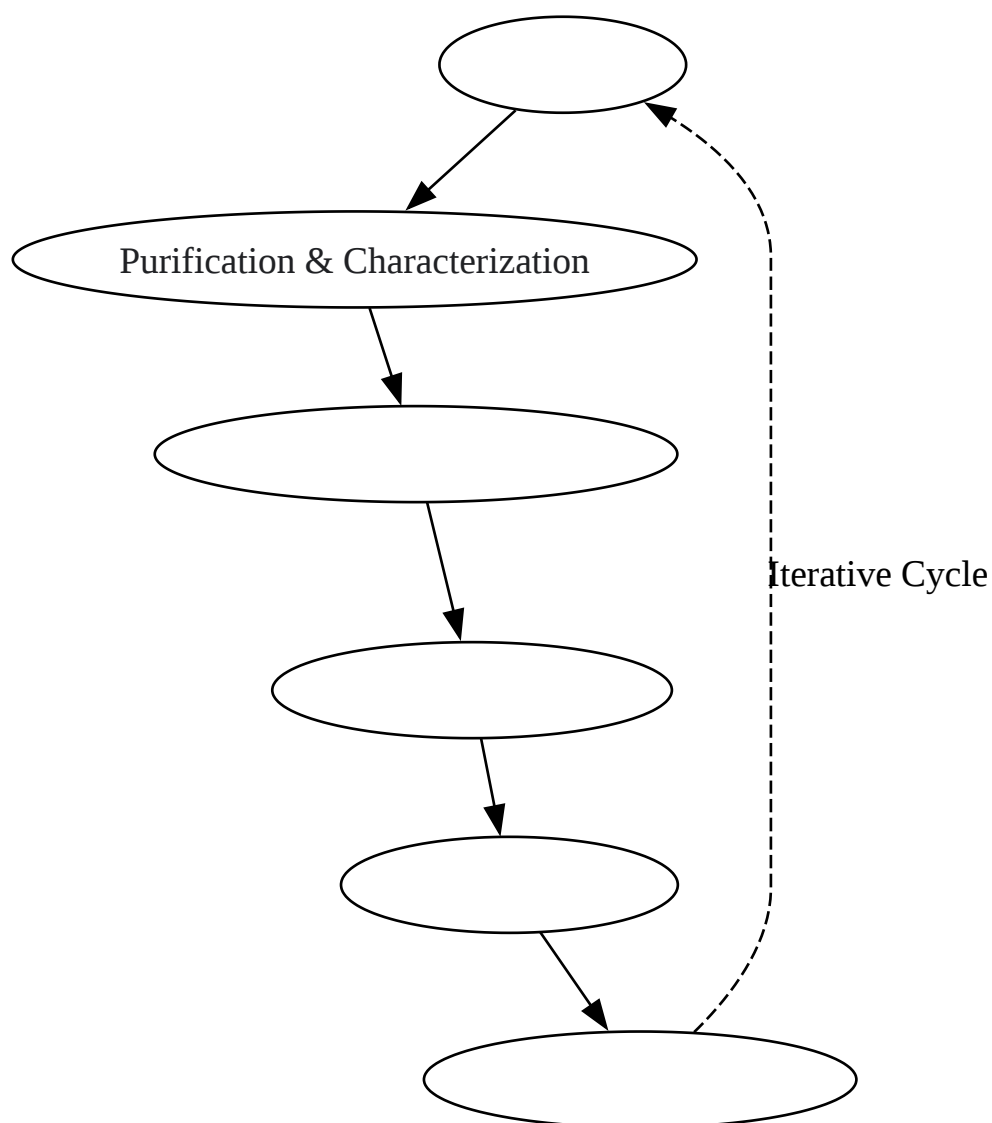
For Agonist Mode:

- Seed the cells in the 96-well plates and incubate overnight.
- Replace the culture medium with the assay medium.
- Add serial dilutions of the test compounds or dopamine to the wells.
- Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Add forskolin to all wells to stimulate cAMP production.
- Incubate for another specified time (e.g., 15-30 minutes).
- Measure the luminescence using a luminometer. A decrease in luminescence indicates D2 receptor activation (inhibition of adenylyl cyclase).
- Determine the EC₅₀ value for the test compounds.

For Antagonist Mode:

- Follow steps 1 and 2 from the agonist mode protocol.
- Add serial dilutions of the test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
- Add a fixed concentration of dopamine (e.g., its EC₈₀) to all wells.

- Follow steps 5-7 from the agonist mode protocol. An increase in luminescence in the presence of the test compound indicates antagonism of the dopamine-induced inhibition of cAMP production.
- Determine the IC₅₀ value for the test compounds.



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Conclusion and Future Perspectives

The azetidinylpiperidine scaffold represents a versatile and valuable platform for the design of novel modulators of muscarinic and dopamine receptors. The systematic exploration of the structure-activity relationships has revealed key structural features that govern potency,

selectivity, and functional activity. The insights gained from these studies, coupled with robust experimental protocols, provide a solid foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Future research in this area will likely focus on further refining the subtype selectivity of these compounds, exploring novel substitution patterns, and applying advanced computational methods to guide molecular design. The continued investigation of the azetidinyloxy scaffold holds significant promise for the development of innovative treatments for a wide range of debilitating diseases.

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